(6Z)-5-IMINO-2-(PHENOXYMETHYL)-6-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
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Overview
Description
The compound (6Z)-5-IMINO-2-(PHENOXYMETHYL)-6-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a heterocyclic organic molecule. It belongs to the class of thiadiazolo[3,2-a]pyrimidines, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a unique structure with a thiadiazole ring fused to a pyrimidine ring, along with various substituents that contribute to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-IMINO-2-(PHENOXYMETHYL)-6-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can be achieved through a multi-step process involving the following key steps:
Formation of the Thiadiazole Ring: The initial step involves the formation of the thiadiazole ring. This can be accomplished by reacting appropriate precursors such as thiosemicarbazide with a suitable aldehyde or ketone under acidic or basic conditions.
Cyclization to Form the Pyrimidine Ring: The next step involves cyclization to form the pyrimidine ring. This can be achieved by reacting the intermediate with a suitable reagent such as an isocyanate or carbodiimide.
Introduction of Substituents: The final step involves the introduction of the phenoxymethyl and thienylmethylene substituents. This can be done through nucleophilic substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(6Z)-5-IMINO-2-(PHENOXYMETHYL)-6-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(6Z)-5-IMINO-2-(PHENOXYMETHYL)-6-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of (6Z)-5-IMINO-2-(PHENOXYMETHYL)-6-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
(6Z)-5-IMINO-2-(PHENOXYMETHYL)-6-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: can be compared with other similar compounds such as:
2-substituted-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-ones: These compounds share the thiadiazolo[3,2-a]pyrimidine core but differ in their substituents, leading to variations in their chemical and biological properties.
Benzo[4,5]thiazolo[3,2-a]pyrimidines: These compounds have a similar fused ring structure but with different heteroatoms, resulting in distinct reactivity and applications.
The uniqueness of This compound lies in its specific substituents, which confer unique chemical properties and potential biological activities.
Properties
Molecular Formula |
C17H12N4O2S2 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(6Z)-5-imino-2-(phenoxymethyl)-6-(thiophen-2-ylmethylidene)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C17H12N4O2S2/c18-15-13(9-12-7-4-8-24-12)16(22)19-17-21(15)20-14(25-17)10-23-11-5-2-1-3-6-11/h1-9,18H,10H2/b13-9-,18-15? |
InChI Key |
SDMUNQZAQZDMHB-CRFANRBNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OCC2=NN3C(=N)/C(=C/C4=CC=CS4)/C(=O)N=C3S2 |
SMILES |
C1=CC=C(C=C1)OCC2=NN3C(=N)C(=CC4=CC=CS4)C(=O)N=C3S2 |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN3C(=N)C(=CC4=CC=CS4)C(=O)N=C3S2 |
Origin of Product |
United States |
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